2-(4-bromophenyl)-3,6-dihydro-2H-pyran
Overview
Description
The compound “2-(4-bromophenyl)-3,6-dihydro-2H-pyran” belongs to a class of organic compounds known as bromophenols . Bromophenols are organic compounds consisting of a bromine atom bonded to a phenol ring . They are used in various fields of research and industry, including medicine and agriculture.
Synthesis Analysis
While specific synthesis methods for “2-(4-bromophenyl)-3,6-dihydro-2H-pyran” are not available, similar compounds are often synthesized through various chemical reactions . For example, bromophenols can be produced by electrophilic halogenation of phenol with bromine .
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. While the exact structure of “2-(4-bromophenyl)-3,6-dihydro-2H-pyran” is not available, similar compounds often have complex structures with multiple functional groups .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its molecular structure. While specific reactions for “2-(4-bromophenyl)-3,6-dihydro-2H-pyran” are not available, similar compounds often undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While specific properties for “2-(4-bromophenyl)-3,6-dihydro-2H-pyran” are not available, similar compounds often have a variety of physical and chemical properties .
Scientific Research Applications
Synthesis and Chemical Properties :
- The compound has been involved in the synthesis of complex organic molecules. For instance, Skladchikov, Fatykhov, and Gataullin (2012) reported the synthesis of 1-{4a,6-Dimethyl-4a,9a-dihydropyrano[3,4-b]indol-9(1H)-yl} ethanone using a related compound, N-(2-bromo-4-methylphenyl)-N-(4-methyl-3,6-dihydro-2Hpyran-3-yl)acetamide, in the presence of various reagents including palladium(II) acetate and copper(II) acetate (Skladchikov, Fatykhov, & Gataullin, 2012).
Biomedical Applications :
- Research by Ryzhkova, Ryzhkov, and Elinson (2020) explored the electrochemically induced multicomponent transformation of a related compound, 3-(4-bromophenyl)isoxazol-5(4H)-one, and its potential in regulating inflammatory diseases, as indicated by docking studies (Ryzhkova, Ryzhkov, & Elinson, 2020).
Antimicrobial Properties :
- Georgiadis, Couladouros, and Delitheos (1992) discovered that derivatives of 2H-pyran-3(6H)-ones, similar in structure to the compound , exhibit significant activity against gram-positive bacteria, highlighting the antimicrobial potential of these compounds (Georgiadis, Couladouros, & Delitheos, 1992).
Photochemical Properties :
- A study by Mori and Maeda (1991) focused on the photochemical color change of 4-(4-Bromophenyl)-2,4,6-triphenyl-4H-pyran and related compounds, suggesting potential applications in photochemistry (Mori & Maeda, 1991).
Kinetic Studies in Pyrolysis :
- Álvarez-Aular et al. (2018) conducted experimental and theoretical studies on the pyrolysis of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes, including 2-(4-bromophenoxy)tetrahydro-2H-pyran, providing insights into the kinetics and mechanisms of these reactions (Álvarez-Aular et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromophenyl)-3,6-dihydro-2H-pyran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-2,4-7,11H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZBBSBAKBTDPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCOC1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-3,6-dihydro-2H-pyran |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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